molecular formula C17H24N2O4 B1326883 {(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid CAS No. 1142205-88-6

{(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid

Cat. No.: B1326883
CAS No.: 1142205-88-6
M. Wt: 320.4 g/mol
InChI Key: MASXFZNQZQTWNQ-UHFFFAOYSA-N
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Description

{(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group, a piperidine ring, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid typically involves multiple steps:

  • Formation of the Piperidine Derivative: : The initial step involves the synthesis of the 4-methylpiperidine derivative. This can be achieved through the alkylation of piperidine with methyl iodide under basic conditions.

  • Attachment of the Methoxyphenyl Group: : The next step involves the introduction of the 4-methoxyphenyl group. This can be done through a Friedel-Crafts acylation reaction, where the piperidine derivative reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Formation of the Aminoacetic Acid Moiety: : The final step involves the formation of the aminoacetic acid moiety. This can be achieved by reacting the intermediate compound with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring and the aminoacetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structure allows it to act as a ligand in binding studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of {(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}propionic acid
  • **(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}butyric acid

Uniqueness

Compared to similar compounds, {(4-Methoxyphenyl)[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid is unique due to its specific combination of functional groups. This unique structure allows it to interact with a distinct set of molecular targets, leading to potentially different biological activities and applications.

Properties

IUPAC Name

2-(4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-13-7-9-18(10-8-13)16(20)11-19(12-17(21)22)14-3-5-15(23-2)6-4-14/h3-6,13H,7-12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASXFZNQZQTWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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